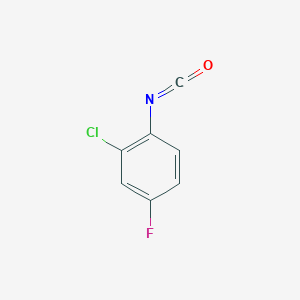
2-クロロ-4-フルオロ-1-イソシアナトベンゼン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-fluoro-1-isocyanatobenzene is an organic compound with the molecular formula C7H3ClFNO and a molecular weight of 171.56 g/mol . It is a biochemical used primarily in proteomics research . The compound is characterized by the presence of chloro, fluoro, and isocyanato functional groups attached to a benzene ring, making it a versatile intermediate in organic synthesis.
科学的研究の応用
2-Chloro-4-fluoro-1-isocyanatobenzene has several applications in scientific research:
準備方法
The synthesis of 2-Chloro-4-fluoro-1-isocyanatobenzene typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-4-fluorotoluene as the raw material.
Chlorination: Chlorine is introduced under high-pressure ultraviolet lamp irradiation to carry out the chlorination reaction.
Hydrolysis: The chlorinated product undergoes hydrolysis in the presence of a catalyst.
Nitration: The hydrolyzed product is subjected to nitration, and the resulting compound is separated out in ice water.
Industrial production methods may vary, but they generally follow similar steps with optimizations for large-scale synthesis.
化学反応の分析
2-Chloro-4-fluoro-1-isocyanatobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chloro and fluoro) on the benzene ring.
Addition Reactions: It can react with nucleophiles to form addition products.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s functional groups can be modified under appropriate conditions.
Common reagents used in these reactions include bases, nucleophiles, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
作用機序
The mechanism of action of 2-Chloro-4-fluoro-1-isocyanatobenzene involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, such as amino groups on proteins . This reactivity makes it useful in labeling and modifying proteins for research purposes.
類似化合物との比較
2-Chloro-4-fluoro-1-isocyanatobenzene can be compared with other similar compounds, such as:
2-Chloro-4-fluorophenyl Isocyanate: Similar in structure but lacks the isocyanate group, making it less reactive in certain applications.
4-Chlorophenyl Isocyanate: Contains a chloro group but lacks the fluoro group, affecting its reactivity and applications.
3-Chloro-4-fluorophenyl Isocyanate: Similar but with different substitution patterns, leading to variations in reactivity and use.
The uniqueness of 2-Chloro-4-fluoro-1-isocyanatobenzene lies in its combination of chloro, fluoro, and isocyanato groups, which confer specific reactivity and versatility in various chemical and biological applications.
生物活性
2-Chloro-4-fluoro-1-isocyanatobenzene is an aromatic compound characterized by the presence of both chlorine and fluorine atoms on a benzene ring, along with an isocyanate functional group. Its unique molecular structure, represented by the formula C7H3ClFNO, contributes to its chemical reactivity and biological activity. This article delves into the biological activity of this compound, highlighting its potential applications, mechanisms of action, and relevant research findings.
- Molecular Formula : C7H3ClFNO
- Molecular Weight : 171.56 g/mol
- InChI Key : XVIPJBUXMFLHSI-UHFFFAOYSA-N
- SMILES Notation : FC1=CC=C(C=C1Cl)N=C=O
Biological Activity Overview
The biological activity of 2-chloro-4-fluoro-1-isocyanatobenzene is primarily attributed to its isocyanate group, which is known to react with nucleophiles in biological systems. This reactivity can lead to various biological effects, including:
- Antimicrobial Activity : Compounds containing isocyanate groups have been studied for their potential as antimicrobial agents. The mechanism often involves the inhibition of key enzymes or pathways in microbial cells.
- Cytotoxicity : The compound may exhibit cytotoxic effects on certain cell lines, which can be useful in cancer research.
The mechanism of action for 2-chloro-4-fluoro-1-isocyanatobenzene involves its interaction with biological macromolecules such as proteins and nucleic acids. The isocyanate group can form covalent bonds with amino acids in proteins, potentially leading to enzyme inhibition or altered protein function.
Case Studies and Experimental Data
Recent studies have investigated the biological effects of 2-chloro-4-fluoro-1-isocyanatobenzene through various assays:
- Cytotoxicity Assays :
- Antimicrobial Activity :
- Reactivity with Biological Targets :
Comparative Analysis
The following table summarizes key findings regarding the biological activity of similar compounds compared to 2-chloro-4-fluoro-1-isocyanatobenzene:
| Compound Name | Structure Description | Unique Features | IC50 (μM) |
|---|---|---|---|
| 2-Chloro-4-fluoro-1-isocyanatobenzene | Chlorine and fluorine substituted benzene | High reactivity due to isocyanate group | ~29 |
| 4-Chlorophenyl isocyanate | Similar structure but lacks fluorine | Different reactivity profile | ~40 |
| 3,4-Difluorophenyl isocyanate | Contains two fluorine atoms | Increased electronegativity | ~35 |
特性
IUPAC Name |
2-chloro-4-fluoro-1-isocyanatobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFNO/c8-6-3-5(9)1-2-7(6)10-4-11/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABZXFFSLKUIGHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)N=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














